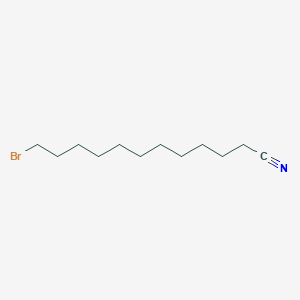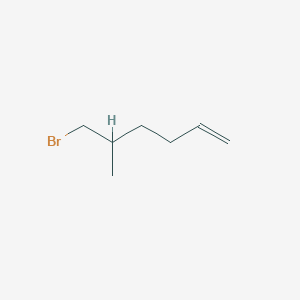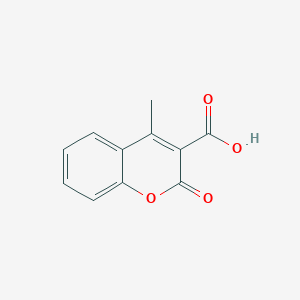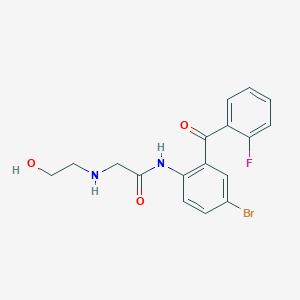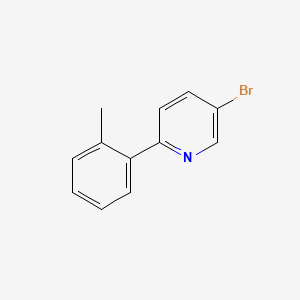
2-(piperidin-4-yl)-1H-indole
Overview
Description
“2-(piperidin-4-yl)-1H-indole” is a compound that belongs to the class of organic compounds known as benzimidazoles . It is a solid substance and is used in early discovery research . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of “2-(piperidin-4-yl)-1H-indole” involves processes such as hydrogenation of corresponding 2-pyridineethanol compounds . A series of 2-piperidin-4-yl-benzimidazoles were synthesized and evaluated for antibacterial activities . The synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of “2-(piperidin-4-yl)-1H-indole” is C12H15N3 . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The reaction of 2,4-substituted pyridines in the synthesis of “2-(piperidin-4-yl)-1H-indole” was incomplete in certain cases with the formation of tetrahydropyridines . The reaction leads to 2-oxo-1,2,3,4-tetrahydropyridine if the amide group in 2-cyanoacetamides possesses either an alkyl or hydrogen substituent instead of aryl .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(piperidin-4-yl)-1H-indole” include a molecular weight of 201.2676 g/mol . It is a solid substance .Scientific Research Applications
Pharmaceutical Applications
Piperidine derivatives have been highlighted for their potential in pharmaceutical applications. They have been studied for their role in the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Anti-Inflammatory Activity
Specifically, 2-(piperidin-4-yl)acetamides, which are structurally related to “2-(piperidin-4-yl)-1H-indole”, have been identified as potent inhibitors of soluble epoxide hydrolase with anti-inflammatory activity .
Synthesis and Spectral Identification
Piperidine derivatives have also been used in the synthesis of Schiff bases, which are an important class of organic compounds with various applications in scientific research .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “2-(piperidin-4-yl)-1H-indole” and its derivatives may have potential applications in drug design and pharmaceutical research.
Mechanism of Action
Target of Action
Piperidine derivatives, which include 2-(piperidin-4-yl)-1h-indole, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . One specific compound, (1E)-5-(1-piperidin-4-yl-3-pyridin-4-yl-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime, targets the protein serine/threonine-protein kinase B-raf .
Mode of Action
Piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Some piperidin-4-yl derivatives have been found to activate hypoxia-inducible factor 1 pathways . Another derivative, 2-(Piperidin-4-yl)acetamides, has been found to inhibit soluble epoxide hydrolase, stabilizing endogenous epoxyeicosatrienoic acids, which are potent endogenous anti-inflammatory mediators .
Pharmacokinetics
It’s worth noting that many potent inhibitors related to piperidin-4-yl derivatives contain highly lipophilic substituents limiting their availability .
Result of Action
Some piperidin-4-yl derivatives have shown significant inhibitory bioactivity in hepg2 cells .
Action Environment
It’s worth noting that the microsomal stability of some related compounds significantly increased with the substitution of the methyl group at c-9 of the polycyclic structure by halogen atoms .
properties
IUPAC Name |
2-piperidin-4-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-4,9-10,14-15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSRJRFKZHTCIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30538265 | |
| Record name | 2-(Piperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30538265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(piperidin-4-yl)-1H-indole | |
CAS RN |
200714-50-7 | |
| Record name | 2-(Piperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30538265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



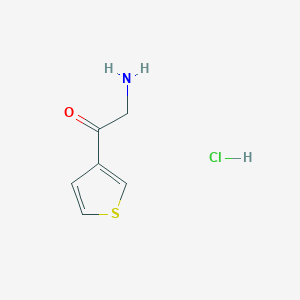
![2-Azaspiro[5.5]undec-8-ene](/img/structure/B1282242.png)


